2-Hydroxypropane-1,2,3-tricarbohydrazide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

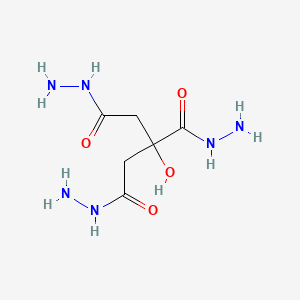

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxypropane-1,2,3-tricarbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N6O4/c7-10-3(13)1-6(16,5(15)12-9)2-4(14)11-8/h16H,1-2,7-9H2,(H,10,13)(H,11,14)(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZMACLAARXHRRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)NN)C(CC(=O)NN)(C(=O)NN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00595502 | |

| Record name | 2-Hydroxypropane-1,2,3-tricarbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00595502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18960-42-4 | |

| Record name | 2-Hydroxypropane-1,2,3-tricarbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00595502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Hydroxypropane-1,2,3-tricarbohydrazide: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Citric Acid Derivative with Therapeutic Promise

2-Hydroxypropane-1,2,3-tricarbohydrazide, also known as citric acid trihydrazide, is a derivative of the ubiquitous natural product, citric acid. While citric acid itself has a long history of use in the pharmaceutical industry as an excipient, its derivatization into a tricarbohydrazide opens up a new realm of possibilities for its application as a pharmacologically active scaffold.[1][2] The introduction of three carbohydrazide moieties onto the citric acid backbone imparts unique chemical properties and the potential for diverse biological activities.[3]

This technical guide provides a comprehensive overview of this compound, from its synthesis and physicochemical properties to its potential applications in drug development, with a particular focus on its inferred antimicrobial and anticancer activities based on the well-documented bioactivities of related carbohydrazide and hydrazone compounds.[1] This document is intended to serve as a valuable resource for researchers and scientists interested in exploring the therapeutic potential of this and similar molecules.

Synthesis and Characterization: From Citric Acid to a Bioactive Scaffold

The synthesis of this compound is not widely reported in the literature, necessitating a proposed synthetic route based on established organic chemistry principles. A logical and efficient approach involves a two-step process starting from the readily available and inexpensive citric acid. The first step is the esterification of the three carboxylic acid groups of citric acid to form a triester, such as triethyl citrate. This is a standard procedure that facilitates the subsequent reaction with hydrazine.[4] The second step is the hydrazinolysis of the triester using hydrazine hydrate to yield the desired this compound.[3]

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: A Proposed Synthesis Route

The following is a detailed, step-by-step methodology for the proposed synthesis of this compound.

Part 1: Synthesis of Triethyl Citrate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine citric acid (1 equivalent), absolute ethanol (10 equivalents), and a catalytic amount of concentrated sulfuric acid (0.1 equivalents).

-

Causality: An excess of ethanol is used to drive the equilibrium of the esterification reaction towards the product side. Sulfuric acid acts as a catalyst to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by ethanol.

-

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, neutralize the reaction mixture with a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate.

-

Troubleshooting: If the reaction does not go to completion, consider using a Dean-Stark apparatus to remove the water formed during the reaction, which will further drive the equilibrium towards the product.

-

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude triethyl citrate. Purify the crude product by vacuum distillation.

Part 2: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask, dissolve the purified triethyl citrate (1 equivalent) in ethanol. Add hydrazine hydrate (3.3 equivalents) dropwise to the solution at room temperature with stirring.

-

Causality: A slight excess of hydrazine hydrate is used to ensure complete conversion of the triester to the trihydrazide. The reaction is typically exothermic, so slow addition is recommended to control the temperature.

-

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The formation of a white precipitate indicates the formation of the product.

-

Isolation: Filter the white precipitate and wash with cold ethanol to remove any unreacted starting materials and impurities.

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain pure this compound.

Characterization

The synthesized this compound should be characterized using a suite of analytical techniques to confirm its structure and purity.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will provide detailed information about the molecular structure, confirming the presence of the hydrazide functional groups and the carbon backbone.

-

Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the N-H, C=O (amide), and O-H functional groups.

-

Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound, confirming the expected molecular formula.

-

Elemental Analysis: Elemental analysis will provide the percentage composition of carbon, hydrogen, nitrogen, and oxygen, which should match the calculated values for the molecular formula C₆H₁₄N₆O₄.

Physicochemical Properties: A Comparative Overview

Due to the limited availability of experimental data for this compound, the following table presents a comparison of its computed properties from PubChem with the known experimental properties of its parent compound, citric acid, and the related compound, carbohydrazide.[6][7][8][9][10]

| Property | This compound (Computed) | Citric Acid (Experimental) | Carbohydrazide (Experimental) |

| Molecular Formula | C₆H₁₄N₆O₄ | C₆H₈O₇ | CH₆N₄O |

| Molecular Weight | 234.21 g/mol | 192.12 g/mol | 90.08 g/mol |

| Appearance | - | White crystalline powder | White crystalline solid |

| Melting Point | - | 153 °C | 153-154 °C (decomposes) |

| Boiling Point | - | Decomposes at 175 °C | Decomposes |

| Solubility in Water | - | Very soluble (59.2 g/100 mL at 20 °C) | Very soluble |

| Hydrogen Bond Donors | 7 | 4 | 4 |

| Hydrogen Bond Acceptors | 7 | 7 | 2 |

Chemical Reactivity and Stability

The chemical reactivity of this compound is primarily dictated by the carbohydrazide functional groups. These groups are known to be reactive and can participate in a variety of chemical transformations.

-

Formation of Hydrazones: The terminal -NH₂ groups of the carbohydrazide moieties can readily condense with aldehydes and ketones to form hydrazones.[11] This reaction is of significant interest in medicinal chemistry as hydrazones are a well-known class of compounds with a wide range of biological activities.

-

Coordination Chemistry: The nitrogen and oxygen atoms of the carbohydrazide groups can act as ligands, coordinating with metal ions to form metal complexes.[12] This property could be exploited in the design of metal-based drugs or catalysts.

-

Stability: Carbohydrazide compounds are generally stable under normal conditions but can decompose at elevated temperatures.[13] The stability of this compound would need to be experimentally determined, but it is expected to be a crystalline solid with good stability at room temperature.

Applications in Drug Development: A Scaffold for Bioactive Molecules

The true potential of this compound lies in its application as a scaffold for the synthesis of novel drug candidates. The three carbohydrazide arms provide multiple points for derivatization, allowing for the creation of a library of compounds with diverse biological activities.[1]

Antimicrobial Activity

Carbohydrazide and hydrazone derivatives have been extensively studied for their antimicrobial properties.[14] The proposed mechanism of action for some of these compounds involves the inhibition of essential microbial enzymes or disruption of the microbial cell membrane. The chelation of metal ions, which are crucial for microbial growth, is another potential mechanism.[15][16] Given that citric acid itself exhibits some antimicrobial activity, its carbohydrazide derivative is a promising candidate for the development of new antimicrobial agents.[17]

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of hydrazone derivatives against various cancer cell lines.[6][10][18][19][20] The mechanism of action is often multifactorial and can involve the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways involved in cancer progression. The ability of hydrazones to act as enzyme inhibitors is a key aspect of their anticancer potential.[11][21][22]

Caption: Potential mechanism of anticancer activity of hydrazone derivatives.

Experimental Protocol: In Vitro Anticancer Activity Assay (MTT Assay)

The following is a general protocol for evaluating the in vitro anticancer activity of synthesized this compound derivatives using the MTT assay.

-

Cell Culture: Culture the desired cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

-

Causality: A range of concentrations is used to determine the dose-dependent effect of the compound on cell viability.

-

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Mechanism: Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

-

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Safety and Handling

As a derivative of hydrazine, this compound and its precursors should be handled with appropriate safety precautions. Hydrazine and its derivatives are known to be toxic and potentially carcinogenic.[17][19][21]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound and its reagents.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity with significant potential in the field of drug development. Its straightforward synthesis from citric acid, coupled with the versatile reactivity of its carbohydrazide functional groups, makes it an attractive scaffold for the generation of diverse chemical libraries. The extensive body of research on the antimicrobial and anticancer activities of related hydrazone compounds provides a strong rationale for investigating the therapeutic potential of this compound and its derivatives.

Future research should focus on the experimental validation of the proposed synthetic route, thorough characterization of the compound, and a comprehensive evaluation of its biological activities. Structure-activity relationship (SAR) studies on a library of its derivatives will be crucial for identifying lead compounds with potent and selective therapeutic effects. This in-depth technical guide serves as a foundational resource to stimulate and guide such future investigations into this promising area of medicinal chemistry.

References

- CN104447326A - Preparation method of triethyl citrate - Google Patents. (n.d.).

-

Synthesis of Dihydrazones as Potential Anticancer and DNA Binding Candidates: A Validation by Molecular Docking Studies - PubMed. (2020, February 25). Retrieved from [Link]

-

Synthesis of Hydrazides and their Pharmacological Evaluation - Walsh Medical Media. (2023, February 3). Retrieved from [Link]

-

Kinetics of synthesis of hydrazine hydrate by methyl ethyl ketazine high pressure and non-catalyzed hydrolysis - China/Asia On Demand (CAOD). (n.d.). Retrieved from [Link]

-

Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC - NIH. (n.d.). Retrieved from [Link]

-

4 - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

CARBOHYDRAZIDE | - atamankimya.com. (n.d.). Retrieved from [Link]

-

Carbohydrazide Analogues: A Review of Synthesis and Biological Activities - ResearchGate. (2022, November 20). Retrieved from [Link]

-

Citric acid trihydrate | C6H14O10 | CID 129652080 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

This compound | C6H14N6O4 | CID 18674862 - PubChem. (n.d.). Retrieved from [Link]

-

Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC - NIH. (n.d.). Retrieved from [Link]

-

Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - RSC Publishing. (2020, October 20). Retrieved from [Link]

-

Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - MDPI. (2023, November 27). Retrieved from [Link]

-

2-HYDROXYPROPANE-1,2,3-TRICARBOXYLIC ACID - Ataman Kimya. (n.d.). Retrieved from [Link]

-

A Process For The Preparation Of Hydrazine Hydrate - Quick Company. (n.d.). Retrieved from [Link]

-

Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies - PMC - NIH. (n.d.). Retrieved from [Link]

-

Synthesis of new hydrazone derivatives and evaluation of their monoamine oxidase inhibitory activity - PubMed. (2021, June 1). Retrieved from [Link]

-

Synthesis and in vitro anticancer activity of some new hydrazide-hydrazones derived from articaine - DergiPark. (2024, September 1). Retrieved from [Link]

-

(PDF) Synthesis and characterization of pyrazine-2-carbohydrazide derivatives as antimicrobial agents - ResearchGate. (2025, August 7). Retrieved from [Link]

-

Citric Acid | C6H8O7 | CID 311 - PubChem. (n.d.). Retrieved from [Link]

-

This compound - ESSLAB. (n.d.). Retrieved from [Link]

-

Troubleshooting of hydrazine carbamate synthesis : r/Chempros - Reddit. (2023, May 14). Retrieved from [Link]

-

Citric Acid : Structure, Properties, Uses, Benefits, Side Effects - Turito. (2022, November 8). Retrieved from [Link]

-

Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives - International Journal of Chemical and Biological Sciences. (n.d.). Retrieved from [Link]

-

Design, Synthesis, and In Silico and In Vitro Cytotoxic Activities of Novel Isoniazid–Hydrazone Analogues Linked to Fluorinated Sulfonate Esters | ACS Omega. (2024, April 5). Retrieved from [Link]

-

Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II - NIH. (n.d.). Retrieved from [Link]

-

Journal of Phytochemistry & Biochemistry - Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review - OMICS International. (n.d.). Retrieved from [Link]

-

(PDF) Carbohydrazide vs Hydrazine: A Comparative Study - ResearchGate. (2019, September 18). Retrieved from [Link]

-

Citric Acid: Properties, Microbial Production, and Applications in Industries - MDPI. (n.d.). Retrieved from [Link]

-

Synthesis of Hydrazine Derivatives (Hydrazides) - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Retrieved from [Link]

-

Application of Carbohydrazide. (n.d.). Retrieved from [Link]

-

Hydrazine Toxicology - StatPearls - NCBI Bookshelf - NIH. (2023, April 23). Retrieved from [Link]

-

"Synthesis and Characterization of Hydrazine Derivatives." - Anusandhanvallari. (2025, August 27). Retrieved from [Link]

-

Chemical Properties of Carbohydrazide (CAS 497-18-7) - Cheméo. (n.d.). Retrieved from [Link]

Sources

- 1. ajgreenchem.com [ajgreenchem.com]

- 2. Synthesis of new hydrazone derivatives and evaluation of their monoamine oxidase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Review on Synthesis of Carbohydrazide Derivatives [ajgreenchem.com]

- 4. The synthesis of triethyl citrate_Chemicalbook [chemicalbook.com]

- 5. This compound | C6H14N6O4 | CID 18674862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Citric Acid l Physical & Chemical Properties - Elchemy [elchemy.com]

- 7. Citric Acid | C6H8O7 | CID 311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Citric Acid: Structure, Properties, Uses, Benefits | Turito [turito.com]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. atamankimya.com [atamankimya.com]

- 12. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Process For The Preparation Of Hydrazine Hydrate [quickcompany.in]

- 14. Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis of Dihydrazones as Potential Anticancer and DNA Binding Candidates: A Validation by Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. reddit.com [reddit.com]

- 19. Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II - PMC [pmc.ncbi.nlm.nih.gov]

- 20. omicsonline.org [omicsonline.org]

- 21. dergipark.org.tr [dergipark.org.tr]

- 22. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

An In-Depth Technical Guide to the Synthesis and Purification of Citric Acid Trihydrazide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically detailed overview of the synthesis and purification of citric acid trihydrazide (CA-3H), a molecule of increasing interest in materials science and drug development. Eschewing a rigid template, this document is structured to logically guide the reader from theoretical underpinnings to practical laboratory execution, emphasizing the causality behind experimental choices to ensure both reproducibility and a deep understanding of the process.

Introduction: The Significance of Citric Acid Trihydrazide

Citric acid, a ubiquitous natural product, is a versatile and biocompatible building block. Its trifunctional carboxylic acid nature allows for the creation of unique derivatives with diverse applications.[1] Citric acid trihydrazide, also known as 2-hydroxypropane-1,2,3-tricarbohydrazide, is one such derivative that is gaining attention for its potential as a cross-linking agent, a precursor for novel polymers, and a chelating agent in various applications, including drug delivery platforms.[2] The presence of three hydrazide moieties provides reactive sites for further chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules.

The Chemistry of Synthesis: From Carboxylic Acid to Trihydrazide

The conversion of a carboxylic acid to a carbohydrazide is a fundamental transformation in organic chemistry. The most direct route involves the reaction of a carboxylic acid or its ester derivative with hydrazine hydrate.[3][4] In the case of citric acid, all three carboxylic acid groups can react with hydrazine to form the desired trihydrazide.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of hydrazine attacks the electrophilic carbonyl carbon of the carboxylic acid (or its ester). This is followed by the elimination of a water molecule (or an alcohol molecule in the case of an ester), leading to the formation of the carbohydrazide. Given that citric acid has three carboxylic acid groups, an excess of hydrazine hydrate is typically employed to ensure the complete conversion to the trihydrazide.

Caption: A simplified representation of the nucleophilic acyl substitution reaction for the formation of a carbohydrazide from a carboxylic acid and hydrazine.

Experimental Protocol: Synthesis of Citric Acid Trihydrazide

This protocol details a reliable method for the synthesis of citric acid trihydrazide. The procedure is based on established principles of carbohydrazide synthesis from carboxylic acids.[3]

Materials and Equipment

| Reagent/Equipment | Grade/Specification |

| Citric Acid (anhydrous) | Reagent Grade, ≥99.5% |

| Hydrazine Hydrate | Reagent Grade, 80% solution in water |

| Ethanol (95%) | Laboratory Grade |

| Round-bottom flask (250 mL) | Standard laboratory glassware |

| Reflux condenser | Standard laboratory glassware |

| Magnetic stirrer with hotplate | - |

| Buchner funnel and flask | - |

| Filter paper | Whatman No. 1 or equivalent |

| Beakers, graduated cylinders | - |

Safety Precautions

Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen.[3] All operations involving hydrazine hydrate must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Synthesis Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 19.21 g (0.1 mol) of anhydrous citric acid in 100 mL of 95% ethanol.

-

Addition of Hydrazine Hydrate: While stirring, cautiously add 37.5 g (0.6 mol) of 80% hydrazine hydrate to the citric acid solution. An excess of hydrazine hydrate is used to drive the reaction to completion.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Precipitation: After the reflux period, turn off the heat and allow the reaction mixture to cool slowly to room temperature. Further cooling in an ice bath will promote the precipitation of the crude citric acid trihydrazide.

-

Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

-

Drying: Dry the crude product in a vacuum oven at a temperature not exceeding 50°C to avoid decomposition.

Purification: Recrystallization of Citric Acid Trihydrazide

Recrystallization is a powerful technique for purifying solid organic compounds. The choice of solvent is critical and is based on the principle that the desired compound should be sparingly soluble at low temperatures and highly soluble at elevated temperatures, while impurities should either be very soluble or insoluble at all temperatures. For citric acid trihydrazide, a mixed solvent system of ethanol and water is often effective.

Recrystallization Protocol

-

Dissolution: Transfer the crude citric acid trihydrazide to a beaker and add a minimal amount of hot 95% ethanol to dissolve the solid. Gentle heating and stirring will aid in dissolution.

-

Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The slow cooling promotes the formation of well-defined crystals. Further cooling in an ice bath can maximize the yield.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol. Dry the purified citric acid trihydrazide in a vacuum oven at 50°C.

Caption: A workflow diagram illustrating the key steps in the purification of citric acid trihydrazide by recrystallization.

Characterization of Purified Citric Acid Trihydrazide

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended:

Melting Point Determination

The melting point of a pure crystalline solid is a sharp, well-defined temperature. Impurities typically broaden and depress the melting point range. The reported melting point of citric acid is 153°C.[5] The melting point of the trihydrazide derivative is expected to be different and should be determined using a calibrated melting point apparatus.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups in a molecule. The IR spectrum of citric acid trihydrazide is expected to show characteristic absorption bands for the N-H, C=O (amide I), and N-H bending (amide II) vibrations of the hydrazide groups, as well as the O-H stretch of the hydroxyl group. The disappearance of the broad carboxylic acid O-H stretch from the starting material is a key indicator of a successful reaction.

Expected IR Spectral Features:

| Functional Group | Wavenumber (cm⁻¹) |

| O-H (hydroxyl) | ~3400 (broad) |

| N-H (hydrazide) | ~3300-3200 (sharp) |

| C=O (amide I) | ~1650 (strong) |

| N-H bend (amide II) | ~1550 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. In the ¹H NMR spectrum of citric acid trihydrazide, the protons of the CH₂ groups adjacent to the carbonyls will appear as distinct signals. The N-H protons of the hydrazide groups will also be visible, though their chemical shift can be variable and they may appear as broad signals. In the ¹³C NMR spectrum, the carbonyl carbons of the hydrazide groups will have a characteristic chemical shift in the range of 165-175 ppm.

Applications in Drug Development and Beyond

The trifunctional nature of citric acid trihydrazide makes it an attractive molecule for various applications in drug development and materials science:

-

Cross-linking Agent: The hydrazide groups can react with aldehydes and ketones to form stable hydrazone linkages, making it a useful cross-linker for hydrogels and other biocompatible polymers used in drug delivery and tissue engineering.

-

Chelating Agent: The presence of multiple nitrogen and oxygen atoms allows citric acid trihydrazide to effectively chelate metal ions, which can be beneficial for the development of metal-chelating drugs or for the stabilization of formulations.

-

Precursor for Heterocyclic Synthesis: Hydrazides are valuable precursors for the synthesis of a wide range of heterocyclic compounds, many of which exhibit significant biological activity.

Conclusion

This guide has provided a detailed, scientifically grounded framework for the synthesis and purification of citric acid trihydrazide. By understanding the underlying chemical principles and adhering to the detailed protocols, researchers can confidently and safely produce this versatile compound for their specific applications. The emphasis on safety, particularly when handling hydrazine hydrate, cannot be overstated. The characterization techniques outlined are crucial for verifying the identity and purity of the final product, ensuring the reliability of subsequent research and development efforts.

References

-

Ataman Kimya. (n.d.). 2-HYDROXYPROPANE-1,2,3-TRICARBOXYLIC ACID. Retrieved from [Link]

-

Dinore, J. M., Yelwande, A. A., Palve, M. P., & Sapkal, A. V. (2016). Citric Acid Catalyzed Synthesis of Hydrazones Schiff Bases of 2,4-Dinirtophenyl Hydrazine. International Journal of Pharmaceutical and Phytopharmacological Research, 6(1), 349-354.[6]

-

Krasinski, A., Fokin, V. V., & Sharpless, K. B. (2004). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. Organic Syntheses, 81, 225.[3]

-

Lemon Pulp mediated Synthesis of acyl hydrazides. (n.d.). inglomayor. Retrieved from [Link][4]

-

Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link][8]

-

ResearchGate. (2017). Homotrimetallic transition metal complexes of 2-hydroxy-N'1,N'2,N'3-triphenylpropane-1,2,3-tricarbohydrazide preparation, characterization and microbeside activities. Retrieved from [Link][10]

-

Zhang, H., et al. (2024). Citric acid cross-linked β-cyclodextrins: A review of preparation and environmental/biomedical application. Carbohydrate Polymers, 323, 121438.[2]

Sources

- 1. Citric acid - Wikipedia [en.wikipedia.org]

- 2. Citric acid cross-linked β-cyclodextrins: A review of preparation and environmental/biomedical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. osti.gov [osti.gov]

- 4. inglomayor.cl [inglomayor.cl]

- 5. Synthesis and Characterization of Citric Acid-Modified Iron Oxide Nanoparticles Prepared with Electrohydraulic Discharge Treatment | MDPI [mdpi.com]

- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 7. esslabshop.com [esslabshop.com]

- 8. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]

- 9. This compound | C6H14N6O4 | CID 18674862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Data of 2-Hydroxypropane-1,2,3-tricarbohydrazide

Introduction

2-Hydroxypropane-1,2,3-tricarbohydrazide, also known as citric acid trihydrazide, is a polyfunctional molecule derived from citric acid. Its structure features a central hydroxyl group and three carbohydrazide arms, making it a compelling candidate for applications in drug development, coordination chemistry, and materials science. The presence of multiple hydrazide moieties provides numerous sites for hydrogen bonding and potential coordination with metal ions, suggesting its utility as a versatile building block for supramolecular structures and functional polymers.

Synthesis of this compound

The most direct route to this compound is through the hydrazinolysis of a trialkyl ester of citric acid, such as triethyl citrate. This reaction involves the nucleophilic attack of hydrazine hydrate on the carbonyl carbons of the ester groups, leading to the formation of the corresponding hydrazides.

Experimental Protocol: Synthesis

Materials:

-

Triethyl citrate

-

Hydrazine hydrate (80% or higher)

-

Absolute ethanol

-

Magnetic stirrer with heating plate

-

Round-bottom flask

-

Reflux condenser

-

Büchner funnel and filter paper

-

Crystallization dish

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve triethyl citrate in absolute ethanol. A typical ratio is 1:5 (w/v), for example, 10 g of triethyl citrate in 50 mL of absolute ethanol.

-

To this solution, add a molar excess of hydrazine hydrate. A 3 to 5-fold molar excess is recommended to ensure complete conversion of the ester groups.

-

Attach a reflux condenser to the flask and heat the reaction mixture to reflux with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After refluxing for 4-6 hours, or once TLC indicates the consumption of the starting material, allow the reaction mixture to cool to room temperature.

-

Reduce the volume of the solvent by approximately half using a rotary evaporator.

-

Cool the concentrated solution in an ice bath to induce precipitation of the solid product.

-

Collect the white precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid product with a small amount of cold absolute ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from a minimal amount of hot ethanol or an ethanol-water mixture to obtain pure this compound.

-

Dry the purified crystals under vacuum.

Caption: Workflow for the synthesis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The expected ¹H and ¹³C NMR spectra are detailed below.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to be relatively simple due to the molecule's symmetry.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~2.5-2.7 | Singlet | 4H | -CH₂- |

| ~4.2-4.4 | Broad Singlet | 6H | -NH₂ |

| ~5.0-5.5 | Singlet | 1H | -OH |

| ~8.9-9.2 | Broad Singlet | 3H | -NH- |

Causality Behind Predictions:

-

The methylene protons (-CH₂-) are expected to appear as a singlet due to the absence of adjacent protons for coupling. Their chemical shift is influenced by the adjacent carbonyl groups.

-

The primary amine protons (-NH₂) of the hydrazide groups are expected to be a broad singlet, and their chemical shift can be variable depending on concentration and temperature due to hydrogen bonding.

-

The tertiary hydroxyl proton (-OH) will likely appear as a singlet.

-

The secondary amide-like protons (-NH-) are expected to be the most downfield non-aromatic protons due to the deshielding effect of the adjacent carbonyl group.

Experimental Protocol: ¹H NMR Spectroscopy

-

Prepare a sample by dissolving approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum on a 400 or 500 MHz spectrometer.

-

Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and determine the chemical shifts relative to the residual solvent peak (DMSO at δ 2.50 ppm).

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide key information about the carbon framework of the molecule.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~45-50 | -CH₂- |

| ~70-75 | C-OH |

| ~170-175 | -C=O |

Causality Behind Predictions:

-

The methylene carbons (-CH₂-) are expected in the aliphatic region.

-

The quaternary carbon attached to the hydroxyl group (C-OH) will be further downfield.

-

The carbonyl carbons (-C=O) of the hydrazide groups will appear at the most downfield chemical shift.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Use the same sample prepared for ¹H NMR spectroscopy.

-

Acquire the ¹³C NMR spectrum on the same spectrometer, typically with proton decoupling.

-

A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio, as the quaternary carbon signal may be weak.

-

Process the spectrum similarly to the ¹H NMR spectrum, referencing the chemical shifts to the DMSO-d₆ solvent peak (δ 39.52 ppm).

Caption: Predicted NMR correlations for the molecule's key functional groups.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is essential for identifying the key functional groups present in this compound.

Predicted FTIR Data (KBr Pellet):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3200-3400 | Strong, Broad | O-H and N-H stretching |

| 3050-3300 | Medium | N-H stretching (amide A/B) |

| 2850-2950 | Weak | C-H stretching |

| ~1640-1680 | Strong | C=O stretching (Amide I) |

| ~1520-1570 | Medium | N-H bending (Amide II) |

| ~1000-1200 | Medium | C-N stretching |

Causality Behind Predictions:

-

The broad band in the 3200-3400 cm⁻¹ region is characteristic of overlapping O-H and N-H stretching vibrations, broadened by extensive hydrogen bonding.

-

The strong absorption around 1640-1680 cm⁻¹ is a hallmark of the amide I band, primarily due to the C=O stretching of the carbohydrazide groups.

-

The amide II band, arising from N-H bending and C-N stretching, is expected around 1520-1570 cm⁻¹.

Experimental Protocol: FTIR Spectroscopy

-

Prepare a KBr pellet by mixing a small amount of the dried sample (approx. 1-2 mg) with about 100-200 mg of dry KBr powder in an agate mortar and pestle.

-

Press the mixture into a transparent pellet using a hydraulic press.

-

Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly onto the ATR crystal.

-

Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

-

Perform a background scan and subtract it from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry will determine the molecular weight and can provide structural information through fragmentation patterns.

Predicted Mass Spectrometry Data (ESI+):

| m/z | Interpretation |

|---|---|

| 235.11 | [M+H]⁺ |

| 257.09 | [M+Na]⁺ |

Causality Behind Predictions:

-

Under positive electrospray ionization (ESI+), the molecule is expected to be readily protonated to form the [M+H]⁺ ion or form an adduct with sodium, [M+Na]⁺.

-

Fragmentation is likely to occur through the loss of ammonia (NH₃), water (H₂O), and cleavage of the C-C and C-N bonds.

Experimental Protocol: Mass Spectrometry

-

Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system.

-

Acquire the mass spectrum in positive ion mode using electrospray ionization (ESI).

-

For fragmentation studies, perform tandem mass spectrometry (MS/MS) on the parent ion of interest (e.g., m/z 235.11).

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic profile of this compound. The presented data, derived from the analysis of its functional groups and comparison with analogous compounds, serves as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and coordination chemistry. The included experimental protocols for synthesis and characterization are designed to be self-validating and provide a clear path for the empirical verification of the predicted data. Further experimental work is encouraged to confirm and expand upon the spectroscopic information presented herein.

References

- Dinore, J.M., Yelwande, A.A., Palve, M.P., & Sapkal, A.V. (2016). Citric Acid Catalyzed Synthesis of Hydrazones Schiff Bases of 2,4-Dinirtophenyl Hydrazine. International Journal of Pharmaceutical and Phytopharmacological Research, 6(1), 349-354.

-

Ataman Kimya. 2-HYDROXYPROPANE-1,2,3-TRICARBOXYLIC ACID. Retrieved from [Link]

-

PubChem. 1,3,5-Benzenetricarboxylic acid, trihydrazide. Retrieved from [Link]

-

Organic Syntheses. Hydrazine Hydrate. Retrieved from [Link]

-

Wikipedia. Citric acid. Retrieved from [Link]

- Google Patents. Preparation method of hydrazide compound.

-

NMRDB.org. Predict 1H proton NMR spectra. Retrieved from [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. Retrieved from [Link]

-

CD ComputaBio. IR Spectrum Prediction Service. Retrieved from [Link]

-

ACD/Labs. Mass Spec Fragment Prediction Software. Retrieved from [Link]

A Technical Guide to the Solubility of Citric Acid Trihydrazide: A Predictive and Practical Framework

Abstract: Citric acid trihydrazide (CATH) is a multifunctional molecule derived from the versatile and biocompatible citric acid. Its structure, featuring a central hydroxyl group and three reactive hydrazide moieties, positions it as a promising candidate for applications in drug delivery, polymer synthesis, and biomaterials.[1][2][3][4] A fundamental understanding of its solubility is paramount for its effective formulation, processing, and application. This guide addresses the current scarcity of direct experimental solubility data for CATH in public literature. We provide a comprehensive, predictive analysis of its solubility based on first principles of its molecular structure and the known properties of its constituent parts—the citric acid backbone and hydrazide functional groups. Furthermore, we present a detailed, field-proven experimental protocol for the accurate determination of its thermodynamic solubility, empowering researchers to generate the empirical data needed for their specific applications.

The Molecular Architecture of Citric Acid Trihydrazide: Implications for Solubility

The solubility of a compound is intrinsically linked to its molecular structure and its ability to form favorable interactions with solvent molecules. Citric acid trihydrazide (MW: ~234.2 g/mol ) is a highly polar molecule, a characteristic inherited from its parent, citric acid, and amplified by the introduction of three hydrazide groups.

The Hydrophilic Core

The molecule retains the central quaternary carbon, a hydroxyl (-OH) group, and the carbonyl groups (C=O) from the original citric acid structure. This core is inherently hydrophilic and capable of engaging in significant hydrogen bonding. Citric acid itself is exceptionally soluble in water (147.76 g/100 mL at 20°C) and other polar protic solvents like ethanol.[5] This underlying hydrophilicity forms the foundation of CATH's predicted solubility profile.

The Influence of Trihydrazide Functional Groups

The three hydrazide groups (-CONHNH₂) are the defining features of CATH. Each group introduces:

-

Two N-H bonds: These act as potent hydrogen bond donors.

-

Two lone pairs on the nitrogen atoms and one on the oxygen atom: These serve as hydrogen bond acceptors.

This dense arrangement of hydrogen bonding sites suggests that CATH will interact very favorably with polar, and particularly protic, solvents. The causality is clear: for a solute to dissolve, the energy released from solute-solvent interactions must overcome the energy of the solute's crystal lattice and the solvent-solvent interactions. The extensive hydrogen bonding potential of CATH provides a strong thermodynamic driving force for dissolution in appropriate solvents.

Caption: Molecular structure of Citric Acid Trihydrazide (CATH).

Predicted Solubility Profile

Based on the structural analysis, we can predict the solubility of CATH across different solvent classes. This profile serves as a starting point for experimental design and solvent selection. It is crucial to recognize this as a predictive framework that requires empirical validation.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Water, Methanol, Ethanol | High | Extensive hydrogen bonding (both donor and acceptor interactions) with the solvent is possible. The high polarity matches that of CATH. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Moderate to High | These solvents are strong hydrogen bond acceptors and can interact favorably with the N-H and O-H groups of CATH. Some hydrazide compounds show good solubility in DMSO.[6] |

| Polar Aprotic (Less Polar) | Acetone, Acetonitrile | Low to Moderate | Weaker hydrogen bond acceptors compared to DMSO. The overall polarity mismatch is greater, likely leading to lower solubility. |

| Nonpolar | Toluene, Hexane, Diethyl Ether, Chloroform | Very Low / Insoluble | The "like dissolves like" principle applies. The large polarity mismatch prevents favorable solute-solvent interactions needed to overcome the crystal lattice energy of CATH. Citric acid is known to be insoluble in solvents like chloroform and benzene.[5][7] |

Effect of pH and Temperature

-

pH: The hydrazide functional groups are weakly basic. In acidic aqueous solutions (pH < 5), these groups can be protonated to form hydrazinium salts (-CONHNH₃⁺). This ionization would dramatically increase the electrostatic interactions with water, leading to a significant enhancement in aqueous solubility.

-

Temperature: For most solid solutes, the dissolution process is endothermic. Therefore, the solubility of CATH is expected to increase with rising temperature.[7][8] This relationship is often non-linear and should be determined experimentally for specific solvent systems.

A Self-Validating Protocol for Thermodynamic Solubility Determination

To move from prediction to empirical fact, a robust experimental method is required. The Higuchi and Connors Shake-Flask Method is the gold standard for determining thermodynamic solubility, ensuring that a true equilibrium is reached between the solid compound and the solvent.[9]

Experimental Workflow

Caption: Shake-Flask method for solubility determination.

Detailed Step-by-Step Methodology

-

Preparation:

-

Causality: Use a well-characterized, pure sample of CATH. Impurities can significantly alter solubility measurements.

-

Add an excess of solid CATH to a series of vials containing a precise volume of the chosen solvent. "Excess" is critical; a visible amount of undissolved solid must remain at the end of the experiment to ensure the solution is saturated.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker or rotator (e.g., 25°C). Continuous agitation is necessary to facilitate the dissolution process and reach equilibrium efficiently.

-

Trustworthiness: To validate that equilibrium has been achieved, sample the solution at various time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration plateaus and remains constant between successive time points.

-

-

Phase Separation:

-

Once at equilibrium, cease agitation and allow the solid to settle.

-

To obtain a clear, particle-free supernatant for analysis, use a two-step process:

-

Centrifugation: Pellet the majority of the undissolved solid.

-

Filtration: Carefully withdraw the supernatant using a syringe and pass it through a chemically compatible, non-adsorptive filter (e.g., a 0.22 µm PTFE or PVDF filter). This step is crucial to remove any fine particulates that could falsely inflate the concentration reading.

-

-

-

Quantification:

-

Accurately dilute the clear, saturated filtrate with a suitable solvent to bring the concentration within the linear range of the chosen analytical method.

-

Analyze the concentration using a validated technique:

-

High-Performance Liquid Chromatography (HPLC): The preferred method for its specificity and sensitivity. A calibration curve must be prepared using standards of known CATH concentration.

-

UV-Vis Spectrophotometry: A simpler method if CATH has a suitable chromophore and no interfering substances are present. A calibration curve is also required.

-

Gravimetric Analysis: Involves evaporating a known volume of the filtrate to dryness and weighing the residue. This method is less sensitive and requires high sample purity and a non-volatile solute.

-

-

Conclusion and Future Directions

While direct experimental data for the solubility of citric acid trihydrazide remains to be published, a thorough analysis of its molecular structure strongly indicates high solubility in polar protic solvents like water and moderate to high solubility in polar aprotic solvents such as DMSO. Its solubility is predicted to be poor in nonpolar media.

This guide provides both a robust predictive framework and a detailed, self-validating experimental protocol to empower researchers. The next critical step is the systematic execution of these experiments to replace prediction with empirical data. Future research should focus on generating temperature-dependent solubility curves, exploring the use of co-solvent systems to modulate solubility for specific applications, and investigating the solubility of CATH salts in aqueous media. Such data will be invaluable for unlocking the full potential of this versatile molecule in pharmaceutical and materials science.

References

-

PubChem. (n.d.). Citric acid trihydrate. National Center for Biotechnology Information. Retrieved from [Link]

-

Logofet, A. D., et al. (2022). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. MDPI. Retrieved from [Link]

-

Solubility of Things. (n.d.). Citric acid. Retrieved from [Link]

-

PubChem. (n.d.). Citric Acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Citric acid. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Solubility of citric acid.... Retrieved from [Link]

-

Fulghesu, A. M., et al. (2022). Citric Acid: A Multifunctional Pharmaceutical Excipient. PMC - PubMed Central. Retrieved from [Link]

-

The Japanese Pharmacopoeia. (n.d.). Citric Acid. Retrieved from [Link]

-

Interchim. (n.d.). Citric Acid. Retrieved from [Link]

-

Sciencemadness Wiki. (2023). Citric acid. Retrieved from [Link]

-

Pooresmaeil, M., et al. (2021). Application or function of citric acid in drug delivery platforms. PubMed. Retrieved from [Link]

-

Dinore, J.M., et al. (2016). Citric Acid Catalyzed Synthesis of Hydrazones Schiff Bases of 2,4-Dinirtophenyl Hydrazine. IJPPR. Retrieved from [Link]

-

Nangare, S., et al. (2021). (PDF) Pharmaceutical Applications of Citric Acid. ResearchGate. Retrieved from [Link]

-

Jouyban, A. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. Retrieved from [Link]

-

Jimoh, T. L., et al. (2014). Solvent-free synthesis, characterization and antimicrobial activity of complexes of 2-hydroxybenzoic acid hydrazide with some M(. Der Pharma Chemica. Retrieved from [Link]

-

ResearchGate. (n.d.). Citric acid physicochemical properties. Retrieved from [Link]

-

Apelblat, A. (2022). Citric Acid: Properties, Microbial Production, and Applications in Industries. MDPI. Retrieved from [Link]

-

Singh, B., et al. (2013). Citric Acid Crosslinked Hydrogel Dressings for Delivery of Metronidazole. Tropical Journal of Pharmaceutical Research. Retrieved from [Link]

-

S. Siggia. (n.d.). The Determination of Hydrazino–Hydrazide Groups. Pergamon Press. Retrieved from [Link]

-

AMiner. (n.d.). Application or Function of Citric Acid in Drug Delivery Platforms. Retrieved from [Link]

-

Aghera, P., et al. (2019). (PDF) Citric Acid: Biosynthesis, Properties and Application. ResearchGate. Retrieved from [Link]

-

Pinto, M., et al. (2023). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. PMC - NIH. Retrieved from [Link]

-

Daneshfar, A., et al. (2011). (PDF) Solubility of citric, malonic, and malic acids in different solvents from 303.2 to 333.2 K. ResearchGate. Retrieved from [Link]

Sources

- 1. Citric Acid: A Multifunctional Pharmaceutical Excipient - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Application or function of citric acid in drug delivery platforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. researchgate.net [researchgate.net]

- 5. Citric acid - Sciencemadness Wiki [sciencemadness.org]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Thermal Stability of 2-Hydroxypropane-1,2,3-tricarbohydrazide

This in-depth technical guide provides a comprehensive overview of the synthesis and thermal stability of 2-Hydroxypropane-1,2,3-tricarbohydrazide. The content is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of this molecule's properties, grounded in established chemical principles and analytical techniques. While direct experimental data for this compound is not extensively available in public literature, this guide synthesizes information from analogous compounds and the parent molecule, citric acid, to propose a robust framework for its preparation and thermal characterization.

Introduction: The Rationale for this compound

This compound, also known as citric acid trihydrazide, is a multifunctional molecule derived from citric acid. Citric acid is a naturally occurring tricarboxylic acid widely used in the food, pharmaceutical, and cosmetic industries. The introduction of three carbohydrazide functional groups in place of the carboxylic acid moieties imparts unique chemical properties, including the potential for chelation, cross-linking, and as a synthon for various heterocyclic compounds. Hydrazide derivatives are known for their diverse biological activities and applications in materials science.[1]

The thermal stability of a compound is a critical parameter, particularly in drug development and materials science, as it dictates storage conditions, processing parameters, and potential degradation pathways. This guide will first detail a proposed synthetic route to this compound based on established methodologies for the synthesis of acid hydrazides. Subsequently, a comprehensive approach to evaluating its thermal stability using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) will be presented.

Synthesis of this compound

A two-step process, proceeding through the triester of citric acid, is recommended to avoid potential side reactions and to facilitate purification.

Proposed Synthetic Pathway

The proposed synthesis involves two main steps:

-

Esterification: Conversion of citric acid to its triethyl ester, triethyl 2-hydroxypropane-1,2,3-tricarboxylate.

-

Hydrazinolysis: Reaction of the triethyl citrate with hydrazine hydrate to yield the desired this compound.

Detailed Experimental Protocol

Part A: Synthesis of Triethyl 2-hydroxypropane-1,2,3-tricarboxylate

This procedure is adapted from standard esterification methods.

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 192.12 g (1.0 mol) of anhydrous citric acid and 600 mL of absolute ethanol.

-

Slowly add 10 mL of concentrated sulfuric acid to the stirred suspension.

-

Heat the mixture to reflux and maintain for 12-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in 500 mL of diethyl ether and wash sequentially with 200 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution) and 200 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude triethyl citrate.

-

Purify the product by vacuum distillation.

Part B: Synthesis of this compound

This protocol is based on general procedures for the synthesis of hydrazides from esters.[2]

-

In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve 276.28 g (1.0 mol) of triethyl 2-hydroxypropane-1,2,3-tricarboxylate in 500 mL of absolute ethanol.

-

To this solution, add 165.18 g (3.3 mol) of hydrazine hydrate (98%) dropwise with stirring.

-

Heat the reaction mixture to reflux and maintain for 8-12 hours. The formation of a white precipitate may be observed.

-

Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 1-2 hours to facilitate complete precipitation.

-

Collect the white solid by vacuum filtration and wash with cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

-

Dry the final product in a vacuum oven at a temperature below its decomposition point.

Thermal Stability Analysis

The thermal stability of this compound is a critical parameter that dictates its handling, storage, and application conditions. The primary techniques for assessing thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[3]

Theoretical Considerations

The thermal stability of this compound is expected to be influenced by the inherent stability of the citric acid backbone and the reactivity of the hydrazide functional groups. Citric acid itself undergoes decomposition at temperatures around 150-160 °C.[4] The presence of the hydrazide groups may alter this decomposition profile. Hydrazides can undergo various thermal reactions, including dehydration, cyclization, and fragmentation.

Experimental Workflow for Thermal Analysis

Thermogravimetric Analysis (TGA) Protocol

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of the dried this compound into a TGA pan (typically aluminum or platinum).

-

Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Temperature Program: Heat the sample from ambient temperature to a final temperature of at least 400 °C at a constant heating rate of 10 °C/min.

-

Data Collection: Record the mass loss as a function of temperature.

Data Interpretation: The resulting TGA curve will show the onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the percentage of mass loss at different stages.

Differential Scanning Calorimetry (DSC) Protocol

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of the dried this compound into a hermetically sealed aluminum pan. An empty sealed pan is used as the reference.

-

Atmosphere: Maintain an inert atmosphere, such as nitrogen, with a purge gas flow rate of 20-50 mL/min.

-

Temperature Program: Heat the sample from ambient temperature to a final temperature of at least 400 °C at a constant heating rate of 10 °C/min.

-

Data Collection: Record the heat flow as a function of temperature.

Data Interpretation: The DSC thermogram will reveal endothermic or exothermic events. For this compound, one would expect to observe an endotherm corresponding to melting (if it melts before decomposing) followed by exothermic peaks associated with decomposition. The peak temperatures and the enthalpy of these transitions provide valuable information about the thermal stability.[5]

Expected Thermal Behavior and Data Presentation

While specific data for this compound is not available, a hypothetical dataset based on the known thermal properties of citric acid and other multifunctional hydrazides is presented below for illustrative purposes.

Table 1: Hypothetical Thermal Analysis Data for this compound

| Parameter | Technique | Expected Value | Interpretation |

| Onset of Decomposition (Tonset) | TGA | ~170-190 °C | The temperature at which significant mass loss begins. |

| Peak Decomposition Temperature (Tpeak) | DTG | ~200-220 °C | The temperature of the maximum rate of decomposition. |

| Residue at 400 °C | TGA | < 10% | Indicates near-complete decomposition into volatile products. |

| Melting Point (Tm) | DSC | Potentially absent or masked by decomposition | The compound may decompose before or during melting. |

| Decomposition Exotherm | DSC | Present | The decomposition process is expected to be exothermic. |

Conclusion and Future Work

This technical guide has outlined a comprehensive approach to the synthesis and thermal characterization of this compound. While a direct, published protocol for its synthesis and thermal analysis is currently lacking, this guide provides a scientifically sound and experimentally viable pathway for researchers to produce and characterize this promising molecule. The proposed synthetic route leverages well-established organic reactions, and the detailed thermal analysis protocols provide a clear framework for determining its thermal stability.

Future work should focus on the experimental validation of the proposed synthesis and the detailed characterization of the thermal decomposition of this compound using TGA, DSC, and hyphenated techniques such as TGA-MS or TGA-FTIR to identify the evolved gaseous products. Such data will be invaluable for understanding its decomposition mechanism and for its potential applications in pharmaceuticals and material science.

References

- Dinore, J. M., Yelwande, A. A., Palve, M. P., & Sapkal, A. V. (2016). Citric Acid Catalyzed Synthesis of Hydrazones Schiff Bases of 2,4-Dinirtophenyl Hydrazine. International Journal of Pharmacy and Pharmaceutical Research, 6(1), 349-354.

-

ResearchGate. (n.d.). Synthesis of triethyl 2-hydroxypropane-1,2,3-tricarboxylate. Retrieved from [Link]

-

ResearchGate. (2025). Thermal Analysis in Structural Characterization of Hydrazone Ligands and Their Complexes. Retrieved from [Link]

-

The Structural Dependence of the Thermal Stability of Citrates. (n.d.). Retrieved from [Link]

- Al-Ayed, A. S., El-Faham, A., Bardaweel, S. K., & Al-Refai, M. (2020).

-

Ataman Kimya. (n.d.). 2-HYDROXYPROPANE-1,2,3-TRICARBOXYLIC ACID. Retrieved from [Link]

- Halloran, M. W., Hudecek, C., & Burkart, M. D. (2018). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. Organic Process Research & Development, 22(10), 1369-1373.

- Lerdkanchanaporn, S., & Doll, D. (2021). Thermal Behavior and Infrared Absorbance Bands of Citric Acid. Molecules, 26(11), 3192.

- Suzana, S., Siswandono, S., & Purwanto, P. (2020). Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli.

-

ResearchGate. (2017). Homotrimetallic transition metal complexes of 2-hydroxy-N'1,N'2,N'3-triphenylpropane-1,2,3-tricarbohydrazide preparation, characterization and microbeside activities. Retrieved from [Link]

- Cielecka-Piontek, J., Zalewski, P., & Paczkowska-Walendowska, M. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. International Journal of Molecular Sciences, 24(11), 9226.

- Gáplovský, A., & Staňková, M. (2010). Thermal behaviour of citric acid and isomeric aconitic acids. Journal of Thermal Analysis and Calorimetry, 101(2), 655-661.

-

ResearchGate. (n.d.). TGA analysis. A: TGA profile of citric acid and 1 : 1 molar ratio of.... Retrieved from [Link]

-

ResearchGate. (2024). Thermal Behavior and Infrared Absorbance Bands of Citric Acid. Retrieved from [Link]

-

wikiHow. (2025). How to Prepare Citric Acid Solution. Retrieved from [Link]

- Google Patents. (n.d.). CN105821083A - Preparation method of citric acid.

- Johnson, C. M. (2013). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Biophysical Chemistry, 180-181, 38-51.

-

ResearchGate. (n.d.). The reported reactions of hydrazine hydrate with pyrimidines 7a–7c and 9a–9c. Retrieved from [Link]

-

Lab Manager. (2019). The Benefits of Combined TGA and DSC. Retrieved from [Link]

-

wikiHow. (2023). How to Make Citric Acid. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Hydrazine. Retrieved from [Link]

- Prasad, B. S. N., Selvaraju, S., & Senthilkumar, P. (2020). Chemical Route for Synthesis of Citric Acid from Citrus Juices.

-

OAText. (2018). Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial agents. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. osti.gov [osti.gov]

- 3. The Benefits of Combined TGA and DSC | Lab Manager [labmanager.com]

- 4. mdpi.com [mdpi.com]

- 5. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Citric Acid Trihydrazide: Molecular Characteristics, Synthesis, and Pharmaceutical Potential

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the molecular characteristics, synthesis, and potential applications of citric acid trihydrazide. With full editorial control, this document is structured to provide not just procedural steps but a deep, causal understanding rooted in established chemical principles.

Foundational Chemistry of Citric Acid Trihydrazide

Citric acid trihydrazide is a polyfunctional molecule derived from citric acid, a tricarboxylic acid central to metabolism. The introduction of three hydrazide moieties in place of the carboxylic acid groups imparts unique chemical properties, making it a subject of interest for coordination chemistry, polymer synthesis, and as a versatile building block in medicinal chemistry.

Molecular Structure and In-Silico Analysis

The reaction of citric acid with hydrazine (N₂H₄) replaces the hydroxyl group of each of the three carboxylic acids with a hydrazinyl group (-NHNH₂). This nucleophilic acyl substitution reaction transforms the trifunctional carboxylic acid into a trifunctional hydrazide.

The resulting structure, 2-hydroxypropane-1,2,3-tricarbohydrazide, retains the central hydroxyl group of the parent citric acid molecule.

Caption: Chemical structure of citric acid trihydrazide.

Physicochemical Properties

The molecular formula of citric acid trihydrazide is C₆H₁₄N₆O₄. Based on this, the following molecular properties can be calculated:

| Property | Value |

| Molecular Formula | C₆H₁₄N₆O₄ |

| Molecular Weight | 234.22 g/mol |

| Hydrogen Bond Donors | 8 |

| Hydrogen Bond Acceptors | 7 |

| LogP (calculated) | -1.6 to -2.5 |

The high number of hydrogen bond donors and acceptors suggests that citric acid trihydrazide is likely to be highly soluble in polar solvents like water and to have a relatively high melting point due to strong intermolecular hydrogen bonding. Its low calculated LogP value further indicates its hydrophilic nature.

Synthesis of Citric Acid Trihydrazide: A Validated Protocol

The synthesis of carboxylic acid hydrazides is a well-established transformation in organic chemistry. The most common and direct method involves the hydrazinolysis of the corresponding ester.[1] This multi-step approach is generally preferred over the direct reaction of a carboxylic acid with hydrazine, as it proceeds under milder conditions and often results in higher yields and purity.[2]

Caption: Synthetic workflow for citric acid trihydrazide.

Step-by-Step Experimental Protocol

Part A: Synthesis of Trimethyl Citrate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 19.21 g (0.1 mol) of anhydrous citric acid in 150 mL of methanol.

-

Acid Catalysis: Carefully add 2-3 mL of concentrated sulfuric acid to the solution as a catalyst.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extraction: Remove the methanol under reduced pressure. Extract the resulting aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield trimethyl citrate as an oily product.

Part B: Synthesis of Citric Acid Trihydrazide

-

Reaction Setup: Dissolve the crude trimethyl citrate (0.1 mol) in 100 mL of ethanol in a round-bottom flask fitted with a reflux condenser.

-

Hydrazine Addition: Add hydrazine hydrate (15 mL, ~0.3 mol) dropwise to the stirred solution. An exothermic reaction may be observed.

-

Reflux: Heat the mixture to reflux for 8-12 hours. A white precipitate should form as the reaction progresses.[3]

-

Isolation: Cool the reaction mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

-

Purification: Wash the crude product with cold ethanol to remove any unreacted starting materials and by-products. Recrystallize from hot ethanol or a water/ethanol mixture to obtain pure citric acid trihydrazide.[4]

Structural Characterization

The identity and purity of the synthesized citric acid trihydrazide can be confirmed using standard analytical techniques.

| Technique | Expected Observations |

| FT-IR (KBr, cm⁻¹) | Broad peak around 3300-3400 (N-H and O-H stretching), sharp peak around 1640-1660 (C=O stretching, Amide I band), and a peak around 1530-1550 (N-H bending, Amide II band).[5] |

| ¹H-NMR (DMSO-d₆, δ ppm) | Singlets or broad singlets for the -NH and -NH₂ protons (typically downfield, e.g., > 8.0 ppm and ~4.3 ppm), a singlet for the -OH proton, and a characteristic AB quartet or two doublets for the diastereotopic -CH₂- protons adjacent to the chiral center.[6] |

| ¹³C-NMR (DMSO-d₆, δ ppm) | Resonances for the carbonyl carbons (C=O) in the range of 165-175 ppm, a resonance for the quaternary carbon bearing the hydroxyl group, and resonances for the methylene carbons (-CH₂-).[7] |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight (e.g., m/z = 235.12 for [C₆H₁₅N₆O₄]⁺).[5] |

Potential Applications in Drug Development and Research

Hydrazide and polyhydrazide compounds are of significant interest in pharmaceutical and biomedical sciences due to their versatile chemical reactivity and biological activities.

As a Chelating Agent

The multiple hydrazide functional groups, along with the central hydroxyl group, make citric acid trihydrazide a potent chelating agent for various metal ions. This property is valuable in the formulation of drugs where metal-catalyzed degradation is a concern. By sequestering metal ions, it can act as a stabilizer and antioxidant.[8]

As a Precursor for Heterocyclic Synthesis

Hydrazides are key intermediates in the synthesis of a wide array of heterocyclic compounds, such as pyrazoles, oxadiazoles, and triazoles, many of which exhibit significant pharmacological activities including antimicrobial, anti-inflammatory, and anticancer properties.[9] The trifunctional nature of citric acid trihydrazide allows for the synthesis of complex, multi-heterocyclic scaffolds or polymeric structures.

In Drug Delivery Systems

Polyhydrazides, polymers containing hydrazide linkages, have been explored for their use in biodegradable materials and drug delivery systems.[10][11] Citric acid trihydrazide can act as a cross-linking agent to form hydrogels. These hydrogels can encapsulate therapeutic agents and release them in a controlled manner, a crucial aspect of modern drug delivery platforms.[12]

Conclusion

Citric acid trihydrazide is a readily accessible, polyfunctional molecule with significant potential in pharmaceutical research and development. Its synthesis from the inexpensive and biocompatible starting material, citric acid, makes it an attractive building block. The presence of multiple hydrazide groups and a central hydroxyl group imparts properties that are highly valuable for chelation, synthesis of bioactive heterocycles, and the development of novel biomaterials for drug delivery. This guide provides a solid foundation for researchers to synthesize, characterize, and explore the applications of this promising compound.

References

-

Synthesis and Characterization of Some New Hydrazides and Their Derivatives. (2016). Journal of Al-Nahrain University, 19(1), 125-135. Link

-

Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. (2024). Molecules, 29(15), 3487. Link

-

Polyanhydrides: Synthesis, Properties, and Applications. (2016). Australian Journal of Chemistry, 69(10), 1077-1093. Link

-

Design, Synthesis and Spectroscopic Characterizations of Medicinal Hydrazide Derivatives and Metal Complexes of Malonic Ester. (2025). ResearchGate. Link

-

Citric Acid Catalyzed Synthesis of Hydrazones Schiff Bases of 2,4-Dinirtophenyl Hydrazine. (2016). International Journal of Pharmaceutical and Phytopharmacological Research, 6(1), 349-354. Link

-

Synthesis and Pharmacological Profile of Hydrazide Compounds. (2022). Research Journal of Pharmacy and Technology, 15(11), 5225-5231. Link

-

A New Procedure for Preparation of Carboxylic Acid Hydrazides. (2002). The Journal of Organic Chemistry, 67(26), 9471-9474. Link

-